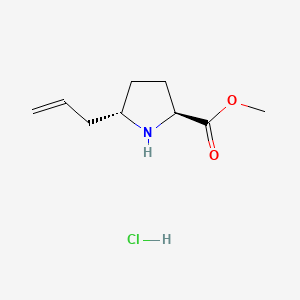
Acetic acid,2-(4-oxo-2-thiazolidinylidene)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester is a chemical compound with the molecular formula C7H9NO3S. This compound is known for its unique structure, which includes a thiazolidine ring and an ester functional group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester typically involves the reaction of ethyl 2-cyanoacetate with potassium carbonate, followed by the addition of ethyl 2-mercaptoacetate. The reaction is carried out under reflux conditions, and the product is obtained with a high yield of 95.7% . The general procedure involves stirring a mixture of ethyl 2-isocyanoacetate and potassium carbonate at room temperature, followed by the addition of ethyl 2-mercaptoacetate and heating the mixture under reflux .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthetic route mentioned above can be scaled up for industrial purposes. The use of common reagents and standard reaction conditions makes it feasible for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different thiazolidine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
Acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, methyl ester
- Acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, propyl ester
- Acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, butyl ester
Uniqueness
Acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester is unique due to its specific ester group, which can influence its reactivity and biological activity. The ethyl ester group provides a balance between hydrophilicity and lipophilicity, making it suitable for various applications in medicinal chemistry and other fields.
Propiedades
Fórmula molecular |
C7H9NO3S |
|---|---|
Peso molecular |
187.22 g/mol |
Nombre IUPAC |
ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate |
InChI |
InChI=1S/C7H9NO3S/c1-2-11-7(10)3-6-8-5(9)4-12-6/h3H,2,4H2,1H3,(H,8,9) |
Clave InChI |
GFDHQCVQEZVPRQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C1NC(=O)CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-[(2R)-butan-2-yl]phenyl]-2-chloro-ethanone](/img/structure/B11817973.png)

![8-Chloro-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B11817985.png)






![(3R,8aS)-N'-hydroxy-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3-carboximidamide](/img/structure/B11818050.png)
![5-Fluorobenzo[b]thiophen-3-amine](/img/structure/B11818051.png)


